![molecular formula C21H22FN3O3 B2863821 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 299408-81-4](/img/structure/B2863821.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound with a complex structure . It contains a pyrrolidine-2,5-dione scaffold, which is a versatile scaffold used in drug discovery . The compound also contains a 4-fluorophenyl group attached to a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrrolidine-2,5-dione core, a 4-fluorophenyl group, and a piperazine ring . The compound has a molecular weight of 383.416 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 610.9±55.0 °C at 760 mmHg . The compound is triclinic with specific dimensions a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å .Aplicaciones Científicas De Investigación
Drug Design and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial in drug design . The fluorophenyl group may interact with specific biological targets, potentially leading to the discovery of new drugs with unique mechanisms of action.
Pharmacology
In pharmacology, the compound’s ability to act as an inverse agonist for certain receptors, such as the RORγt, is of particular interest . This application could lead to the development of novel treatments for autoimmune diseases by modulating immune responses.
Biochemistry
Biochemically, the compound’s structural features, such as the fluorophenyl group, may be used to study protein-ligand interactions. These studies can provide insights into enzyme mechanisms and help identify potential targets for therapeutic intervention .
Chemical Research
The compound’s unique structure makes it valuable in chemical research, particularly in the synthesis of complex organic molecules. It can serve as a building block for constructing larger, more intricate compounds with specific desired properties .
Medicinal Chemistry
In medicinal chemistry, the compound’s diverse functional groups allow for extensive exploration of pharmacophore space due to efficient sp3-hybridization . This exploration is essential for the development of new drugs with optimal ADME/Tox profiles.
Neuropharmacology
Given the presence of a piperazine moiety, this compound could be explored for its potential effects on the central nervous system. Piperazine derivatives are known to interact with neurotransmitter receptors, which could make this compound a candidate for the development of new neuropharmacological agents .
Direcciones Futuras
The future directions for this compound could involve further studies on its potential applications, especially in the field of drug discovery. The pyrrolidine-2,5-dione scaffold in its structure is a versatile scaffold used in drug discovery , suggesting potential for further exploration in this area.
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOVTBHGWBDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)
![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
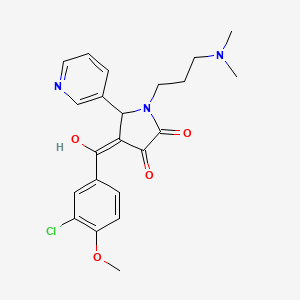
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

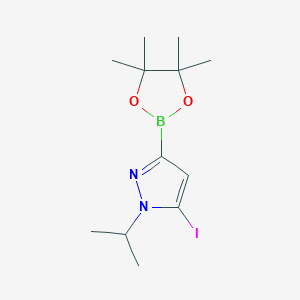
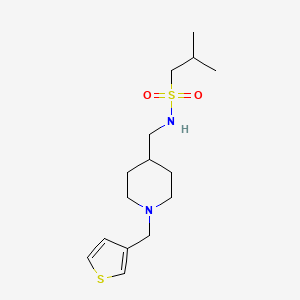
![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)
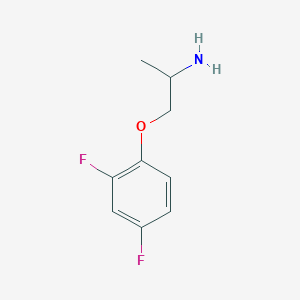
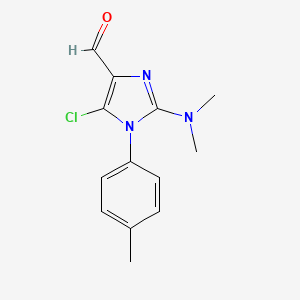
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2863761.png)